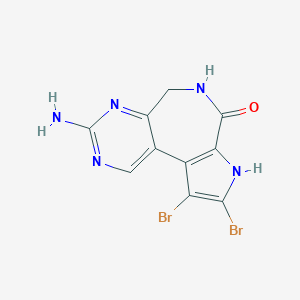

Latonduine A

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H7Br2N5O |

|---|---|

Peso molecular |

373 g/mol |

Nombre IUPAC |

12-amino-3,4-dibromo-5,8,11,13-tetrazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10,12-pentaen-7-one |

InChI |

InChI=1S/C10H7Br2N5O/c11-6-5-3-1-15-10(13)16-4(3)2-14-9(18)7(5)17-8(6)12/h1,17H,2H2,(H,14,18)(H2,13,15,16) |

Clave InChI |

GGCJGNBVVMDYKM-UHFFFAOYSA-N |

SMILES |

C1C2=NC(=NC=C2C3=C(C(=O)N1)NC(=C3Br)Br)N |

SMILES canónico |

C1C2=NC(=NC=C2C3=C(C(=O)N1)NC(=C3Br)Br)N |

Sinónimos |

latonduine A |

Origen del producto |

United States |

Isolation and Structural Elucidation Methodologies of Latonduine a

Extraction and Purification Strategies from Marine Sponges

Latonduine A was isolated from the Indonesian marine sponge Stylissa carteri. nih.govnih.govchemicalbook.commdpi-res.com This marine organism served as the natural source for the discovery of this compound, alongside Latonduine B. nih.govnih.govchemicalbook.com The initial extraction and purification processes are crucial for separating the target compound from the myriad of other metabolites present in the sponge tissue. While specific details of the complete extraction and purification protocol for the initial isolation of this compound are not extensively detailed in the provided snippets, the isolation from a marine sponge indicates the application of standard natural product chemistry techniques. These typically involve solvent extraction of the sponge material, followed by various chromatographic methods to isolate pure compounds based on their differential physical and chemical properties.

Spectroscopic Approaches for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool used to determine the carbon-hydrogen framework and identify functional groups within a molecule. Both 1D and 2D NMR data were utilized in the structural analysis of compounds including this compound. chemicalbook.com Analysis of NMR spectra provides crucial information such as chemical shifts, coupling constants, and correlations between different nuclei, which are essential for piecing together the molecular structure. For this compound (referred to as compound 6 in one study), the chemical shift of the C-2 carbon in its ¹³C NMR spectrum was identified as δC 104.7. chemicalbook.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which helps in determining its elemental composition and structural fragments. Electrospray ionization mass spectrometry (ESI-MS) has been employed in the characterization of Latonduine and its derivatives, providing peaks corresponding to the protonated or adduct ions, which aids in confirming the molecular weight and formula.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect the presence of chromophores (groups that absorb UV or visible light) within a molecule. While the provided information primarily discusses the use of UV-Vis spectroscopy for studying the solution behavior and stability of latonduine derivatives and their metal complexes, it is likely that UV-Vis spectroscopy was also used during the initial characterization of this compound to gain insights into its electronic transitions and potential conjugated systems.

Mass Spectrometry (MS) Techniques

Crystallographic Validation of Molecular Architecture

Crystallography provides a definitive method for determining the three-dimensional arrangement of atoms in a crystal, offering unambiguous confirmation of a compound's molecular structure.

Total Synthesis and Synthetic Analogue Development

Historical Overview of Total Synthesis Strategies for Latonduine A

Latonduines A and B were first isolated from the Indonesian sponge Stylissa carteri. researchgate.net The structure elucidation was confirmed by spectroscopic data and the total synthesis of this compound. acs.org The initial reports on the synthesis of Latonduine derivatives date back to the mid-2000s. researchgate.net Early synthetic efforts focused on constructing the core benzazepinone (B8055114) scaffold fused with heterocyclic rings. researchgate.net The development of synthetic strategies for this compound and its analogues has been driven by the desire to explore their chemical space and potential applications. mdpi.com

Key Synthetic Methodologies and Reaction Sequences

The synthesis of the fused ring system of this compound often involves key cyclization reactions to construct the benzazepinone and fuse the indole (B1671886) or pyrrole (B145914) moieties.

Intramolecular Heck Coupling in Benzazepinone Synthesis

Intramolecular Heck reaction has been a key methodology employed in the synthesis of the benzazepinone series, which forms part of the Latonduine derivatives. researchgate.netscispace.comdntb.gov.ua This reaction is utilized to form a carbon-carbon bond, facilitating the cyclization necessary to construct the seven-membered azepine ring fused to an aromatic system. The scope of this reaction has been demonstrated not only for indole moieties but also for pyrrolo and benzo[b]thiophene nuclei, highlighting its versatility in accessing related fused heterocyclic systems. researchgate.net The palladium-mediated intramolecular Heck coupling is considered a key step in synthetic approaches towards new tetracyclic heterocycles bearing cores similar to this compound. researchgate.netdntb.gov.ua

Strategies for Indole Ring Fusion

Strategies for fusing the indole ring to the benzazepinone core in Latonduine analogues are crucial for constructing the complete tetracyclic system. One approach involves the synthesis of indole ring-fused benzazepinone series, often utilizing the intramolecular Heck reaction as a key step. researchgate.net Another strategy involves starting from indole precursors and building the benzazepinone ring onto the indole scaffold. For instance, the synthesis of indolo[2,3-c]quinoline derivatives, structurally related to Latonduines, has been performed by reacting an indole carboxylate with an iodoaniline derivative, followed by subsequent cyclization steps. acs.orgnih.gov The fusion of an additional indole moiety to the Latonduine skeleton has been shown to enhance activity in some analogues. researchgate.netresearchgate.netmdpi.com

Synthesis of this compound Derivatives and Structural Modifications

Synthetic efforts have also focused on creating derivatives and analogues of this compound to explore structure-activity relationships and improve properties like solubility. researchgate.netmdpi.com

Functionalization of the Lactam Moiety

Modifications to the lactam moiety of Latonduine derivatives have been explored. mdpi.com For example, attempts have been made to couple functional groups, such as 1-amino-hydantoin, to the lactam moiety. mdpi.com While direct coupling to the lactam can be challenging, strategies involving the corresponding thiolactam derivative have been investigated, although sometimes yielding low yields. mdpi.com Established structure-activity relationships suggest that modifications at the lactam moiety can lead to derivatives with good antiproliferative activity. mdpi.com

Incorporation of Indole and Pyrrole Units

The incorporation of indole and pyrrole units, or modifications thereof, is a significant aspect of Latonduine analogue synthesis. The synthesis of indole ring-fused benzazepinone series has been developed, extending the scope to include pyrrolo and benzo[b]thiophene nuclei. researchgate.net Substitution of the pyrrole ring in the natural Latonduine backbone with an indole unit has resulted in cytotoxic analogues. researchgate.netacs.org Synthetic efforts towards tetracyclic heterocycles incorporating an azepinone, an indole, and a pyrrole ring have also been described, utilizing intramolecular Heck coupling as a key step. researchgate.netdntb.gov.ua The modular nature of some synthetic approaches allows for variations in substituents on the indole fragment and the incorporation of different cyclic or acyclic ketones in the formation of fused pyrrole systems. sci-hub.se

Preparation of Bromo-Substituted Analogues

The synthesis of bromo-substituted analogues of this compound involves modifications to the indolobenzazepine backbone. One approach described in the literature details the synthesis of Schiff bases derived from 7-hydrazin-yl-5,8-dihydroindolo[2,3-d]benzazepin-(6H)-one and its bromo-substituted analogue, referred to as HL1–HL4. The bromo-substituted proligands, specifically HL2 and HL4, were synthesized. The synthesis of the 11-bromo-substituted core structure, 11-bromo-5,8-dihydroindolo[2,3-d]benzazepin-7(6H)-thione (D), was achieved by reacting 5,8-dihydroindolo[2,3-d]benzazepin-7(6H)-one (A) with phosphorus pentasulfide on aluminium oxide. This intermediate (D) was then converted to 11-bromo-7-hydrazin-yl-5,8-dihydroindolo[2,3-d]benzazepin-(6H)-one (F) by reaction with hydrazine (B178648) monohydrate. These bromo-substituted derivatives showed lower aqueous solubility compared to their unsubstituted counterparts.

| Compound | Starting Material | Reagents/Conditions | Yield |

|---|---|---|---|

| 11-Bromo-5,8-dihydroindolo[2,3-d]benzazepin-7(6H)-thione (D) | 5,8-Dihydroindolo[2,3-d]benzazepin-7(6H)-one (A) | P2S5/Al2O3, dry boiling acetonitrile (B52724) or THF | 60% |

| 11-Bromo-7-hydrazin-yl-5,8-dihydroindolo[2,3-d]benzazepin-(6H)-one (F) | 11-Bromo-5,8-dihydroindolo[2,3-d]benzazepin-7(6H)-thione (D) | Hydrazine monohydrate, reflux, overnight | 92% |

Metal Complexation of this compound Derivatives

Metal complexation of this compound derivatives has been explored as a strategy to enhance their properties, such as aqueous solubility and antiproliferative activity. Werner-type coordination complexes involving copper(II), ruthenium(II), and osmium(II) have been synthesized and investigated.

Synthesis of Copper(II) Complexes

Copper(II) complexes with latonduine derivatives have been synthesized and characterized. A series of copper(II) complexes (1–8) were prepared from latonduine and indoloquinoline derivatives (HL1–HL8). The synthesis typically involves the reaction of CuCl2·2H2O with the latonduine ligands in a boiling mixture of methanol (B129727)/isopropanol. For instance, complex 1 was prepared by adding a solution of CuCl2·2H2O in methanol to a solution of the ligand HL1 in isopropanol, followed by heating to reflux. Four novel copper(II) complexes (1–4) derived from Schiff bases (HL1–HL4) were synthesized and characterized using various spectroscopic methods and single crystal X-ray diffraction.

| Complex | Ligand | Metal Salt | Solvent Mixture | Conditions | Yield | Characterization Methods |

|---|---|---|---|---|---|---|

| 1 | HL1 | CuCl2·2H2O | Isopropanol/Methanol | Reflux, 15 min | 99% | 1H, 13C NMR, UV–vis, ESI-MS, SC-XRD, Elemental Analysis |

| 2 | HL2 | CuCl2·2H2O | Isopropanol/Methanol | 70 °C | - | 1H, 13C NMR, UV–vis, ESI-MS, SC-XRD, Elemental Analysis |

| 3 | HL3 | CuCl2·2H2O | Isopropanol/Methanol | 70 °C | - | 1H, 13C NMR, UV–vis, ESI-MS, SC-XRD, Elemental Analysis |

| 4 | HL4 | CuCl2·2H2O | Isopropanol/Methanol | - | - | 1H, 13C NMR, UV–vis, ESI-MS, SC-XRD, Elemental Analysis |

Synthesis of Ruthenium(II) and Osmium(II) Complexes

Ruthenium(II) and osmium(II) complexes with latonduine derivatives have also been synthesized. Organoruthenium(II) and -osmium(II) complexes (1–4) were synthesized by reacting indololatonduine derivatives (HL1 and HL2) with [MIICl2(η6-p-cymene)]2 (M = Ru and Os) in isopropanol/chloroform. These reactions were typically carried out at elevated temperatures, such as 60 °C, for a specified period. The synthesis of metal(II)-arene complexes 1 and 2 involved the reaction of ligand HL1 with [MCl2(p-cymene)]2 (M = Ru, Os) in hot isopropanol.

| Complex | Ligand | Metal Precursor | Solvent Mixture | Conditions | Yield | Characterization Methods |

|---|---|---|---|---|---|---|

| 1 (Ru) | HL1 | [RuCl2(p-cymene)]2 | iPrOH/CHCl3 | 60 °C, 1 h | 91% | UV–vis, 1H, 13C, 15N–1H HSQC NMR, ESI-MS, SC-XRD |

| 2 (Os) | HL1 | [OsCl2(p-cymene)]2 | iPrOH/CHCl3 | 60 °C, 1 h | 85% | UV–vis, 1H, 13C, 15N–1H HSQC NMR, ESI-MS |

| 3 (Cu) | HL2 | CuCl2 | - | - | - | UV–vis, 1H, 13C, 15N–1H HSQC NMR, ESI-MS, Electron Diffraction |

Coordination Geometry and Ligand Behavior in Metal Complexes

The coordination geometry of the metal ion is influenced by the nature of the metal, its oxidation state, and the ligands. In the synthesized copper(II) complexes with latonduine derivatives, the CuII ion is typically five-coordinate, adopting a square-pyramidal or slightly distorted square-pyramidal coordination geometry. For example, in complexes 1–4 derived from Schiff bases HL1–HL4, the ligands act as tridentate, with the remaining two coordination sites occupied by chlorido co-ligands. Single crystal X-ray diffraction studies have been crucial in elucidating the structures and coordination environments of these complexes. The latonduine derivatives can adopt different binding modes depending on the specific ligand and metal ion. In some copper(II) complexes, the latonduine derivatives act as monoanionic tridentate ligands. The coordination geometry in ruthenium(II) and osmium(II) complexes with indololatonduine derivatives involves the metal center coordinated to the indololatonduine ligand and a p-cymene (B1678584) moiety, along with chlorido ligands. The specific coordination geometry in these half-sandwich complexes is influenced by the tridentate or bidentate binding of the latonduine ligand.

Biosynthetic Pathways and Precursor Studies

Proposed Biogenetic Origins of Latonduine A

This compound belongs to the family of pyrrole-imidazole alkaloids (PIAs), a diverse group of natural products isolated from marine sponges. The biogenetic origins of many PIAs, including this compound, are believed to stem from common precursor molecules. Early research suggested that the C11N5 skeleton found in many PIAs, such as oroidin (B1234803), serves as a fundamental building block. acs.org Latonduines A and B were initially isolated from the Indonesian marine sponge Stylissa carteri. nih.gov Their unprecedented heterocyclic skeletons prompted investigations into their formation pathways.

Role of Ornithine as a Putative Precursor

A key finding in the proposed biosynthesis of this compound is the hypothesized role of ornithine. acs.orgnih.govresearchgate.netcapes.gov.br Ornithine is a non-proteinogenic alpha-amino acid that plays a central role in various metabolic pathways, including the urea (B33335) cycle and the biosynthesis of polyamines and other alkaloids. wikipedia.orgcreative-proteomics.commdpi.comusda.govnih.gov It is proposed that ornithine serves as the biogenetic precursor to the aminopyrimidine fragment characteristic of the latonduine structure. acs.orgnih.govresearchgate.netcapes.gov.br This suggests a metabolic link between primary amino acid metabolism and the biosynthesis of this complex marine natural product.

Hypothesized Biosynthetic Route from Oroidin and Spongiacidin

Recent studies have proposed a biosynthetic pathway for this compound that involves oroidin and spongiacidin as intermediates. researchgate.netresearchgate.netnih.govcolab.wsmdpi.commdpi.commdpi.com This new hypothesis suggests a transformation sequence starting from oroidin, proceeding through spongiacidin, and ultimately leading to the formation of latonduine. researchgate.netresearchgate.netnih.govcolab.wsmdpi.commdpi.commdpi.com Oroidin is recognized as a key biogenetic precursor for a large number of PIAs, undergoing various transformations to generate structural diversity. researchgate.netnih.gov Spongiacidins are another group of PIAs, some of which possess a 5/7/5 tricyclic scaffold. researchgate.net The proposed route indicates a structural rearrangement or modification of the spongiacidin scaffold to yield the distinct 5/7/6 ring system of latonduine. researchgate.netnih.gov

Investigation of Intermediates such as Seco-spongiacidins

Investigations into the biosynthetic route have identified intermediates that bridge the structural gap between spongiacidin and latonduine. Seco-spongiacidins, specifically compounds resulting from a C12-N13 cleavage of spongiacidin, are recognized as crucial "bridged scaffolds" in this pathway. researchgate.netresearchgate.netnih.govcolab.wsmdpi.commdpi.commdpi.com These seco-spongiacidins are hypothesized to undergo further transformations, including potentially intramolecular cyclization and decarboxylation steps, to form the latonduine core structure. mdpi.com The isolation and characterization of these seco-spongiacidin intermediates from marine sponges like Stylissa massa provide experimental support for the proposed biosynthetic link between oroidin, spongiacidin, and latonduine. researchgate.netresearchgate.netnih.govcolab.wsmdpi.commdpi.commdpi.com

The proposed biosynthetic pathway highlights the intricate enzymatic machinery present in marine sponges responsible for the production of these structurally complex alkaloids. Further research is needed to fully elucidate the specific enzymes and reaction mechanisms involved in each step of the conversion of precursors like ornithine, oroidin, and seco-spongiacidins into this compound.

Mechanistic Investigations of Biological Activities

Modulation of Protein Folding and Trafficking in Cellular Systems

Latonduine A has been shown to influence cellular processes related to protein handling, particularly within the context of the endoplasmic reticulum (ER) and the cellular response to misfolded proteins.

Correction of F508del-Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Trafficking

The F508del mutation in the CFTR gene leads to the production of a misfolded protein that is retained in the ER and subsequently targeted for degradation, preventing its proper trafficking to the cell surface nih.govresearchgate.netnih.gov. Identifying compounds that can correct this trafficking defect is a key strategy in cystic fibrosis therapy nih.govresearchgate.net. This compound has been identified as a corrector of F508del-CFTR trafficking in cell-based assays acs.orgnih.govcolab.wsnih.gov. Studies have demonstrated that this compound and its synthetic analogues can restore F508del-CFTR trafficking nih.govresearchgate.net. For instance, a synthetic derivative, MCG315, showed increased corrector activity with an EC50 of 72.25 nM to 89 nM, indicating enhanced potency compared to this compound itself nih.govresearchgate.net. The ability of latonduine analogues to inhibit PARP-16 has been linked to their capacity to correct F508del-CFTR trafficking nih.govresearchgate.net.

Regulation of Unfolded Protein Response (UPR) Activators

The Unfolded Protein Response (UPR) is a cellular stress response initiated by the accumulation of unfolded or misfolded proteins in the ER nih.govnih.govwikipedia.org. This response aims to restore protein homeostasis through various mechanisms, including reducing protein synthesis, increasing protein folding capacity, and enhancing the degradation of misfolded proteins nih.govnih.govmdpi.com. This compound has been shown to regulate the activity of UPR activators nih.govresearchgate.net.

Involvement of Inositol-Requiring Enzyme 1 (IRE-1) Activity

Inositol-Requiring Enzyme 1 (IRE-1) is a key transmembrane protein and a major signaling branch of the UPR nih.govnih.govfrontiersin.org. It functions as both a kinase and an endoribonuclease, playing a critical role in splicing XBP1 mRNA, which leads to the production of a transcription factor that upregulates genes involved in protein folding and degradation nih.govfrontiersin.org. This compound triggers F508del-CFTR correction by regulating the activity of the UPR activator IRE-1 nih.govresearchgate.net. This regulation occurs via the modulation of IRE-1's ribosylation level by PARP-16 nih.govresearchgate.netresearchgate.netjensenlab.org. Inhibition of IRE-1 activity has been shown to affect latonduine-mediated CFTR correction researchgate.net.

Enzymatic Target Identification and Inhibition

Investigations into the mechanism of action of this compound have identified the poly(ADP-ribose) polymerase (PARP) family as key enzymatic targets. nih.govubc.ca

Poly(ADP-ribose) Polymerase (PARP) Family Inhibition

This compound and its analogues have been shown to inhibit the activity of several members of the PARP family nih.govresearchgate.netnih.gov. Pull-down experiments using a biotinylated derivative of latonduine identified PARP isoforms 1-5 as potential cellular protein targets nih.govnih.gov. Enzyme inhibition assays and siRNA knockdown experiments further supported the role of PARP inhibition in this compound's biological activities acs.orgnih.govnih.gov. Molecular modeling studies suggest that latonduine analogues bind to the nicotinamide-binding domain of PARPs nih.govresearchgate.net.

Specific Inhibition of PARP1, PARP3, and PARP16 Isozymes

This compound and its analogues have demonstrated inhibitory activity against specific PARP isoforms, namely PARP1, PARP3, and PARP16 nih.govresearchgate.netacs.orgnih.gov. While this compound inhibits multiple PARP isoforms, it shows particularly potent inhibition of PARP16 and PARP3 nih.govnih.govnih.govresearchgate.netresearchgate.net. Studies have investigated the relative inhibitory potencies of this compound and its synthetic analogues against these isoforms.

Data on the inhibition of PARP1, PARP3, and PARP16 by this compound (1) and selective analogues (5 and 6) at a concentration of 10 μM are available and highlight differential inhibitory profiles nih.govresearchgate.netresearchgate.net. Analogue 5 shows selectivity for PARP3 inhibition, while analogue 6 is a selective PARP16 inhibitor nih.govnih.govresearchgate.net. This compound itself inhibits both PARP3 and PARP16 significantly nih.govresearchgate.netresearchgate.net.

The following table summarizes representative inhibition data at 10 μM:

| Compound | PARP1 Inhibition (%) | PARP3 Inhibition (%) | PARP16 Inhibition (%) |

| This compound (1) | >95 researchgate.net | >95 researchgate.net | |

| Analogue 5 | Significant researchgate.net | Not significant researchgate.net | |

| Analogue 6 | Attenuated researchgate.net | Significant researchgate.net |

Note: Specific percentage values for this compound against PARP1 at 10 μM were not explicitly stated as >95% in the provided snippets, although inhibition of PARP1 by latonduine analogues is mentioned nih.govresearchgate.netacs.orgnih.gov. IC50 values provide a more detailed picture of potency.

Further research using selective inhibitors has supported the hypothesis that simultaneous inhibition of both PARP3 and PARP16 is required for the F508del-CFTR corrector activity observed with this compound acs.orgnih.govnih.gov. For example, neither analogue 5 (selective PARP3 inhibitor) nor analogue 6 (selective PARP16 inhibitor) alone showed F508del-CFTR corrector activity at tested concentrations, but their combination exhibited activity identical to this compound at the same concentrations nih.govnih.gov.

IC50 values provide a more quantitative measure of inhibitory potency. This compound has been reported with IC50 values of 24.3 μM for PARP1, 3.4 μM for PARP3, and 0.427 μM for PARP16 nih.gov. This indicates that this compound is approximately 8-fold more potent against PARP16 than against PARP3 nih.gov. Analogue 5, a selective PARP3 inhibitor, has an IC50 of 3.1 μM for PARP3 and 296.3 μM for PARP16, demonstrating a 96-fold selectivity for PARP3 over PARP16 nih.govnih.gov. Analogue 6, a selective PARP16 inhibitor, has an IC50 of 0.362 μM for PARP16 and 74.1 μM for PARP3, showing 205-fold selectivity for PARP16 over PARP3 nih.govresearchgate.net.

The following table summarizes representative IC50 data:

| Compound | PARP1 IC50 (μM) | PARP3 IC50 (μM) | PARP16 IC50 (μM) |

| This compound (1) | 24.3 nih.gov | 3.4 nih.gov | 0.427 nih.gov |

| Analogue 5 | 20.1 nih.gov | 3.1 nih.govnih.gov | 296.3 nih.gov |

| Analogue 6 | 74.1 researchgate.net | 0.362 nih.govresearchgate.net |

Note: PARP1 IC50 for analogue 6 was not available in the provided snippets.

These findings underscore the specific inhibitory profile of this compound and the importance of simultaneous PARP3 and PARP16 inhibition for its F508del-CFTR corrector activity.

Dual-Target Inhibition Mechanism of Action

Research indicates that this compound and certain synthetic analogues can exert their biological effects through a dual-target inhibition mechanism. Specifically, studies have suggested that the activities of this compound and its analogue MCG315 may result from the simultaneous inhibition of PARP3 and PARP16. nih.govnih.govacs.org This dual inhibition of PARP3 and PARP16 appears to be necessary for the observed F508del-CFTR corrector activity in cell-based assays. nih.govnih.govacs.orgnih.govresearchgate.net Further studies with selective inhibitors of PARP3 and PARP16 have supported this hypothesis, demonstrating that the combination of these selective inhibitors can replicate the F508del-CFTR corrector activity of this compound. nih.govnih.gov Molecular modeling studies suggest that Latonduine analogues may bind to the nicotinamide-binding domain of PARP enzymes. nih.govresearchgate.net Latonduine has been shown to trigger this correction by regulating the activity of the unfolded protein response (UPR) activator inositol-requiring enzyme (IRE-1) through modulating the level of its ribosylation by PARP-16. nih.govresearchgate.net

Kinase Pathway Modulation

This compound and its derivatives have been investigated for their ability to modulate the activity of various kinases, key regulators of numerous cellular processes.

Inhibition of PIM-1 Enzyme

Studies have identified PIM-1 kinase as a target of Latonduine derivatives. nih.govresearchgate.net One specific derivative, HL8, has shown selective inhibition for the PIM-1 enzyme in a panel of 50 kinases. nih.govresearchgate.net PIM-1 is a serine/threonine kinase involved in cell growth, survival, differentiation, and apoptosis, and its overexpression has been noted in various cancers. isfcppharmaspire.comwikipedia.org

Interactions with SGK-1, PKA, CaMK-1, GSK3β, and MSK1

Beyond PIM-1, certain Latonduine derivatives have demonstrated inhibitory activity against a broader spectrum of kinases. Specifically, compound 8, a copper(II) complex of a Latonduine derivative (HL8), revealed strong inhibition of five additional enzymes: SGK-1, PKA, CaMK-1, GSK3β, and MSK1, within the same kinase panel study where HL8 showed PIM-1 selectivity. nih.govresearchgate.net This suggests that metal complex formation can significantly alter the kinase inhibitory profile of Latonduine derivatives. nih.govacs.org

Cyclin-Dependent Kinase (Cdk) Inhibition Profiles

Indolo[3,2-d]benzazepines, also known as paullones, which share structural similarities with Latonduine, were initially identified as potential inhibitors of cyclin-dependent kinases (Cdks). nih.govresearchgate.netacs.org Cdks are crucial serine/threonine protein kinases that regulate cell cycle progression. nih.govijpsonline.comijpsonline.comcabidigitallibrary.org While the core Latonduine structure's Cdk inhibition profile is not explicitly detailed in the provided search results, the structural relationship to paullones suggests potential interactions. Some studies on related structures or derivatives, such as certain indolobenzazepines, have shown activity against Cdks. researchgate.netnih.gov For instance, some Cdk inhibitors like Flavopiridol, Dinaciclib, and AT7519, which are structurally distinct from Latonduine but target Cdks, exhibit varying IC50 values against different Cdks, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9. mdpi.com The specific Cdk inhibition profile of this compound itself or its direct derivatives (beyond the broader kinase panel mentioned in 5.2.2.2) would require further investigation.

Cellular Processes Affected by this compound Derivatives

Microtubule Dynamics and Destabilization

Several synthesized indole-modified Latonduine derivatives and their metal complexes have been investigated for their effects on microtubule dynamics. acs.orgresearchgate.netnih.govacs.org These studies indicate that these compounds possess excellent microtubule-destabilizing activity. acs.orgresearchgate.netnih.gov In vitro tubulin polymerization assays and fluorescence staining experiments have demonstrated this effect. acs.orgresearchgate.netnih.gov Some of these indole-modified Latonduine derivatives were found to be even more potent microtubule-destabilizing agents than colchicine (B1669291), a well-known microtubule-destabilizing drug. acs.orgresearchgate.netnih.gov Western blotting experiments have shown a significant decrease in the polymerized tubulin fraction in cells treated with these derivatives, similar to the effect observed with colchicine, further supporting a microtubule-destabilizing mechanism of action. acs.org The anticancer activity of these derivatives has been linked to their ability to destabilize microtubules, potentially by binding at the colchicine-binding site on tubulin. nih.govacs.org This mechanism contrasts with that of structurally similar indolo[3,2-d]benzazepines (paullones), whose anticancer activity has been linked to Cdk inhibition. researchgate.netnih.gov

Induction of Apoptosis in Cancer Cell Lines

Studies have indicated that latonduine derivatives can induce apoptosis in cancer cells. For instance, lead compounds, including certain morpholine-hybrid ligands and their copper(II) complexes, derived from latonduine, have been shown to efficiently induce apoptosis in multidrug-resistant Colo320 human colon adenocarcinoma cells. acs.org Apoptosis, or programmed cell death, is a critical natural process for eliminating damaged cells and preventing the spread of diseases like cancer. khanacademy.org Some novel thieno[2,3-b]pyridine (B153569) compounds, which are mentioned alongside latonduine derivatives in research contexts, have also demonstrated cytotoxicity and the induction of apoptosis in breast cancer cell lines. worktribe.com

Interaction with DNA (e.g., Intercalation, Topoisomerase Poisoning)

While some compounds with structural similarities to latonduine, such as indolo[3,2-c]quinolines, are known to induce apoptosis through mechanisms like DNA intercalation and poisoning topoisomerase I/II, direct evidence specifically detailing this compound's interaction with DNA via intercalation or topoisomerase poisoning is not explicitly detailed in the provided search results. acs.org However, the interaction of small molecules with nucleic acids can lead to significant structural changes and influence physiological functions. mdpi.com DNA intercalating agents can interfere with topoisomerase II, an enzyme crucial for maintaining DNA structure during cellular processes. irb.hroncotarget.com Topoisomerases are key enzymes that manage DNA topology, and their inhibition can lead to cell death by apoptosis. mdpi.com

Preclinical Pharmacological Studies in Disease Models

In Vitro Assays in Cancer Cell Lines (e.g., MDA-MB-231, LM3, U-87 MG, HCT116, Colo205, Colo320)

This compound and its synthetic analogues have been evaluated for their activity in various cancer cell lines. Novel indololatonduine derivatives have demonstrated anticancer activity in vitro within a low micromolar concentration range against cancer cell lines. acs.orgresearchgate.netnih.gov Some studies on related compounds or in the context of latonduine research have utilized cell lines such as MDA-MB-231 (breast cancer), U-87 MG (glioblastoma), HCT116 (colorectal carcinoma), Colo205 and Colo320 (human colon adenocarcinoma). acs.orgresearchgate.netnih.gov For instance, the antiproliferative activity of certain compounds was tested in doxorubicin-sensitive Colo205 and multidrug-resistant Colo320 human colon adenocarcinoma cell lines, showing IC50 values in the low micromolar to sub-micromolar range. acs.org

In Vitro Studies on F508del-CFTR Corrector Activity

This compound has shown activity as a corrector of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein in cell-based assays. acs.orgacs.orgcolab.ws This mutation causes CFTR misfolding and retention in the endoplasmic reticulum. nih.govresearchgate.net Latonduine and its analogues appear to correct F508del-CFTR trafficking by modulating the activity of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP3 and PARP16. acs.orgacs.orgnih.govresearchgate.net Studies using a biotinylated azido (B1232118) derivative of latonduine identified the PARP family as target proteins, with latonduine binding to and inhibiting PARPs 1, 2, 3, 4, 5a, and 5b, showing particular inhibition of PARP-3. nih.gov The combined inhibition of PARP3 and PARP16 by this compound and a synthetic analogue, MCG315, is suggested as the mechanism for their F508del-CFTR corrector activities. acs.orgacs.org this compound has also shown additive in vitro corrector activity when combined with the clinically approved corrector VX809. acs.orgacs.org

Evaluation of Anti-inflammatory Effects in Zebrafish Models

Research indicates that marine alkaloids, including latonduine, are being explored for their potential anti-inflammatory activities, with zebrafish models being utilized for in vivo assessment. x-mol.commdpi-res.comdntb.gov.ua While the provided results mention the use of zebrafish models to evaluate the anti-inflammatory effects of other natural products like diterpenoid lactones and extracts from Antarctic lichen, and confirm their ability to reduce inflammation markers and reactive oxygen species in these models, a direct study specifically detailing this compound's anti-inflammatory effects in zebrafish is not present. kopri.re.krmdpi.com However, the use of zebrafish in anti-inflammatory assays is recognized as a valuable tool due to their physiological similarities to mammals and suitability for in vivo studies. kopri.re.krmdpi.com

Preclinical In Vivo Mechanistic Studies (e.g., Microtubule Targeting)

Preliminary in vivo studies have been conducted with certain indole-modified latonduine derivatives and their metal complexes, investigating their anticancer effects and linking their mechanism of action to microtubule-destabilizing properties. acs.orgresearchgate.netnih.gov These studies suggest that novel indololatonduines can have excellent microtubule-destabilizing activities, potentially more potent than colchicine in vitro. acs.orgresearchgate.netnih.gov Microtubule-targeting agents are compounds that affect microtubule function by binding to tubulin, and disrupting microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells. dovepress.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlations between Structural Modifications and CFTR Corrector Potency

Latonduine A has been identified as a corrector of the F508del-CFTR trafficking defect in cell-based assays. nih.govchemicalbook.comchemicalbook.comfishersci.finih.gov Research has shown that the CFTR corrector activity of this compound and its synthetic analogues is linked to the simultaneous inhibition of poly-ADP ribose polymerase (PARP) isozymes 3 and 16. chemicalbook.comchemicalbook.comfishersci.finih.govfishersci.com

Structure-activity relationship studies have led to the development of Latonduine derivatives with improved CFTR corrector potency. For instance, a synthetic analogue designated as MCG315 demonstrated a significant increase in corrector activity, exhibiting an EC50 of 89 nM nih.gov or 72.25 nM chemicalbook.com, representing a 10-fold enhancement compared to the parent compound. nih.govchemicalbook.com Molecular modeling studies suggest that Latonduine analogues bind to the nicotinamide-binding domain of PARP enzymes. nih.govchemicalbook.com

Further SAR exploration aimed at dissecting the dual PARP3 and PARP16 inhibitory properties of this compound revealed that neither selective PARP3 nor selective PARP16 inhibitors alone could replicate the CFTR corrector activity. chemicalbook.comnih.gov However, a combination of these selective inhibitors restored the corrector phenotype, supporting the hypothesis that simultaneous inhibition of both PARP3 and PARP16 is crucial for F508del-CFTR correction. chemicalbook.comnih.gov

Impact of Indole (B1671886) Moiety and Lactam Modifications on Antiproliferative Activity

While natural Latonduines are reported to have limited or no marked cytotoxicity unpatti.ac.idnih.govnih.gov, modifications to the Latonduine skeleton can significantly impact its antiproliferative activity. A key finding is that the fusion of an additional indole moiety to the Latonduine core leads to a substantial increase in antiproliferative potency, with resulting compounds exhibiting IC50 values in the low to sub-micromolar concentration range. unpatti.ac.idnih.govnih.gov This enhanced activity is associated with the ability of these indole-fused derivatives to act as microtubule destabilizing agents, interfering with tubulin polymerization by binding to the colchicine (B1669291) site. unpatti.ac.idnih.govnih.gov

Modifications at the lactam moiety of metal-free Latonduine derivatives have also been shown to result in good antiproliferative activity. nih.gov

Influence of Halogenation on Biological Activity

Halogenation at specific positions of the Latonduine scaffold can influence its biological activity, particularly its selectivity towards PARP isozymes. A potent and selective PARP16 inhibitor derived from this compound, referred to as compound (6) in the literature, features 7,8-dichloro substitution. chemicalbook.comnih.gov This highlights the role of halogen atoms in modulating the inhibitory profile and selectivity of Latonduine analogues for specific PARP targets.

SAR of Selective PARP3 and PARP16 Inhibitory Analogues

SAR studies have been conducted to develop selective inhibitors of PARP3 and PARP16 based on the this compound scaffold, driven by the observation that this compound inhibits both enzymes and that this dual inhibition is linked to its CFTR corrector activity. chemicalbook.comchemicalbook.comfishersci.finih.gov this compound itself shows approximately 8-fold greater potency against PARP16 compared to PARP3. chemicalbook.com

Through systematic structural modifications, researchers identified analogues with altered selectivity profiles. Compound (5), identified as (±)-5-hydroxy-4-phenyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one, emerged as a modestly potent PARP3 selective inhibitor with an IC50 of 3.1 μM against PARP3 and 96-fold selectivity over PARP16 in vitro. chemicalbook.comnih.gov This compound showed similar potency to this compound against PARP1 and PARP3 but was significantly less potent against PARP16. chemicalbook.com

Conversely, compound (6), (±)-7,8-dichloro-5-hydroxy-4-(pyridin-2-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one, was identified as a potent PARP16 selective inhibitor with an IC50 of 0.362 μM against PARP16 and 205-fold selectivity over PARP3 in vitro. chemicalbook.comnih.gov This compound demonstrated significantly higher potency against PARP16 compared to PARP3. chemicalbook.comnih.gov

The development of these selective inhibitors provided chemical tools to support the proposed dual-target mechanism of this compound's CFTR corrector activity. chemicalbook.comnih.gov

Here is a table summarizing the PARP inhibitory activity of this compound and selective analogues:

| Compound | PARP1 IC₅₀ (μM) | PARP3 IC₅₀ (μM) | PARP16 IC₅₀ (μM) | PARP3/PARP16 Selectivity Ratio |

| This compound (1) | 24.3 chemicalbook.com | 3.4 chemicalbook.com | 0.427 chemicalbook.com | ~8-fold for PARP16 chemicalbook.com |

| Compound (5): (±)-5-hydroxy-4-phenyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one | 20.1 chemicalbook.com | 3.1 chemicalbook.com | 296.3 chemicalbook.com | 96-fold for PARP3 chemicalbook.comnih.gov |

| Compound (6): (±)-7,8-dichloro-5-hydroxy-4-(pyridin-2-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one | Not specified | 74.1 nih.gov | 0.362 chemicalbook.comnih.gov | 205-fold for PARP16 chemicalbook.comnih.gov |

Effect of Metal Complexation on Biological Activity and Physicochemical Properties

The complexation of Latonduine derivatives with metal ions has been explored as a strategy to modulate their biological activity and physicochemical properties. Studies have synthesized and investigated metal complexes involving various metals, including copper(II), ruthenium(II), and osmium(II). unpatti.ac.idnih.govnih.gov

The impact of metal complexation on biological activity appears to be dependent on the specific derivative and the metal ion involved. Some studies report that complex formation can enhance the antiproliferative activity of Latonduine derivatives. nih.gov Copper(II) complexes, in particular, have shown enhanced antiproliferative activity and promising selectivity in certain cancer cell lines. nih.gov

However, other research on indole-modified Latonduine derivatives complexed with ruthenium(II) and osmium(II) indicates that coordination to these metal centers resulted in a decrease in cytotoxicity compared to the metal-free ligands. nih.gov

Beyond biological activity, metal complexation has been shown to positively influence the physicochemical properties of Latonduine derivatives, notably improving their aqueous solubility and potentially enhancing bioavailability. This suggests that metal complexation can be a valuable strategy for optimizing the pharmacological profile of Latonduine-based compounds.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Target Binding Affinities

Molecular docking is a widely used computational technique to predict the preferred orientation and binding affinity of a ligand (such as Latonduine A) to a receptor (such as a protein target). This method helps to understand the potential binding modes and estimate the strength of the interaction.

Prediction of Binding to PARP Nicotinamide-Binding Domain

Molecular modeling studies suggest that Latonduine analogues can bind to the nicotinamide-binding domain of Poly(ADP-ribose) polymerase (PARP) enzymes. researchgate.net PARP enzymes, particularly PARP-1, PARP-3, and PARP-16, have been identified as targets of Latonduine derivatives. researchgate.net The binding of Latonduine analogues to the PARP nicotinamide-binding domain is believed to be related to their ability to modulate PARP activity. researchgate.net This interaction is linked to the observed biological effects of Latonduines, such as the correction of F508del-CFTR trafficking. researchgate.net

Conformational Analysis and Ligand-Receptor Interactions

Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds and the energy associated with these arrangements. lumenlearning.comgmu.edu Understanding the preferred conformations of this compound is crucial for predicting how it interacts with its targets, as the conformation of the ligand can significantly influence its binding to a receptor. researchgate.netnih.gov Molecular modeling studies can explore the conformational landscape of this compound and its derivatives to identify low-energy conformers that are likely to bind to proteins. Analysis of ligand-receptor interactions, often following molecular docking or dynamics simulations, provides detailed information about the specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the complex. researchgate.netnih.govmdpi.commsdmanuals.com For example, molecular dynamics simulations can reveal the stability of the ligand-receptor complex over time and provide insights into the dynamic nature of these interactions. frontiersin.org

Analytical Method Development for Research Applications

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are widely used in research for separating and analyzing components within a mixture. For Latonduine A derivatives, these methods are vital for assessing the purity of synthesized batches and quantifying the amount of compound present in research samples. chromatographyonline.comelementlabsolutions.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique utilized for the purity assessment and quantification of this compound derivatives in research. Reverse-phase (RP) HPLC analysis has been employed to determine the purity of synthesized compounds. acs.orgresearchgate.net The purity of bulk samples for biological investigations has been validated by elemental analysis, often in conjunction with spectroscopic methods and mass spectrometry. rsc.org HPLC coupled with high-resolution ESI mass spectrometry has also been used to confirm the purity of Latonduine derivatives. researchgate.net

HPLC methods are developed and validated to ensure they are suitable for their intended purpose, including parameters such as linearity, precision, accuracy, and detection limits. ejgm.co.uk For purity assessment, chromatographic peak purity analysis, often facilitated by UV or PDA detectors, is used to determine if a peak corresponds to a single compound or is coeluting with impurities. chromatographyonline.comelementlabsolutions.com Comparing UV spectra across a chromatographic peak is a common approach to assess spectral purity. chromatographyonline.com

Spectroscopic Methods for Compound Characterization and Stability Monitoring

Spectroscopic methods provide valuable information about the structure, identity, and behavior of chemical compounds. For this compound derivatives, techniques such as Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are essential for characterization and monitoring stability. mdpi.comresearchgate.networktribe.com

NMR Spectroscopy for Solution Stability Studies

NMR spectroscopy, including 1H and 13C NMR, is a powerful tool for the structural characterization of Latonduine derivatives. mdpi.comacs.orgrsc.orgnih.gov Beyond structural confirmation, NMR spectroscopy is used to monitor the stability of these compounds in various solvent media over time. researchgate.netacs.orgresearchgate.net For instance, the stability of indololatonduine derivatives in DMSO-d6 has been monitored by 1H NMR spectroscopy over periods up to 96 hours, with no significant changes in the spectra indicating good stability in this solvent. acs.org NMR spectra can reveal changes in the molecule, such as tautomerism, which can affect their behavior and stability in solution. nih.govacs.org

UV-Vis Spectroscopy for Kinetic Studies

UV-Vis spectroscopy is utilized in research for characterizing the absorption properties of Latonduine derivatives and conducting kinetic studies. mdpi.comresearchgate.networktribe.com It is a common method for experimentally determining reaction rates by measuring changes in the concentration of reactants or products over time, based on their absorption characteristics. sapub.org UV-Vis spectroscopy has been used to confirm the stability of Latonduine derivatives in different solvents, such as DMSO and water. researchgate.netacs.orgresearchgate.net

Furthermore, UV-Vis spectrophotometry has been employed to characterize the solution equilibrium properties of Latonduine derivatives and their metal complexes, particularly in solvent mixtures like DMSO-water. rsc.orgacs.org Changes in the UV-Vis spectra at varying pH values can provide insights into protonation processes and the formation and stability of complexes. acs.orgcore.ac.uk Solubility studies of these compounds in water at different pH levels have also been conducted using UV-Vis spectral analysis to determine the concentration of saturated solutions. acs.org

Future Research Directions and Therapeutic Implications

Development of Next-Generation Latonduine A Analogues with Enhanced Selectivity and Potency

Ongoing research is focused on synthesizing and evaluating this compound derivatives to improve their pharmacological properties. Structure-activity relationship (SAR) studies have revealed that modifications to the this compound scaffold can lead to analogues with increased potency and selectivity for specific protein targets. For instance, a synthetic analogue designated MCG315 has demonstrated a 10-fold increase in corrector activity for F508del-CFTR compared to this compound, with an EC50 of 89 nM researchgate.netnih.gov. Other studies have explored the development of selective inhibitors of PARP3 and PARP16, enzymes identified as targets of this compound's activity in CFTR correction nih.gov.

The development of selective analogues is crucial for dissecting the precise mechanisms by which this compound exerts its effects and for minimizing potential off-target interactions. Studies involving selective PARP3 and PARP16 inhibitors, derived from this compound, have shown that simultaneous inhibition of both enzymes is necessary for F508del-CFTR corrector activity nih.gov.

| Compound | Target | IC₅₀ (µM) | Selectivity Fold (vs. other PARPs) | Reference |

| This compound | PARP1 | 24.3 | - | nih.gov |

| PARP3 | 3.4 | - | nih.gov | |

| PARP16 | 0.427 | - | nih.gov | |

| MCG315 | PARP1 | - | - | nih.gov |

| PARP3 | - | - | nih.gov | |

| PARP16 | - | - | nih.gov | |

| Analogue 5 | PARP3 | 3.1 | 96-fold (vs. PARP16) | nih.govresearchgate.net |

| Analogue 6 | PARP16 | 0.362 | 205-fold (vs. PARP3) | nih.govresearchgate.net |

Furthermore, modifications to the Latonduine scaffold, such as the fusion of an indole (B1671886) moiety or complex formation with metal centers like copper(II), ruthenium(II), and osmium(II), have been explored to enhance antiproliferative activity, suggesting potential for applications beyond CF researchgate.netacs.orgnih.govmdpi.comacs.org.

Exploration of this compound as a Chemical Probe for Biological Pathways

This compound and its analogues serve as valuable chemical probes to investigate specific biological pathways, particularly those involved in proteostasis and protein folding. By selectively inhibiting or modulating the activity of enzymes like PARP3 and PARP16, this compound helps researchers to understand the roles of these proteins in cellular processes, such as the unfolded protein response (UPR) and CFTR trafficking researchgate.netnih.govacs.org.

Chemical probes are essential tools for dissecting complex biological systems and identifying potential drug targets nih.govnih.govresearchgate.netchemicalprobes.org. The use of this compound as a probe has already provided insights into its proteostatic mechanism of action in correcting the F508del-CFTR defect researchgate.netnih.govacs.org. Further research utilizing this compound and its selective analogues as probes can help to unravel the intricate signaling networks that control proteostasis nih.govresearchgate.netelifesciences.org.

Synergistic Combinations with Existing Therapeutics (e.g., CFTR Modulators)

Investigating the potential for synergistic effects between this compound and existing therapeutics is a significant area of research. Studies have shown that this compound exhibits additive in vitro corrector activity when combined with the clinically approved CFTR corrector VX809 (Lumacaftor) nih.govacs.orgcolab.ws. This suggests that this compound could be a potential partner for combination drug therapies for CF, addressing the unmet need for more effective CFTR modulator combinations acs.orgfrontiersin.org.

The rationale behind exploring synergistic combinations is that targeting different aspects of the protein folding and trafficking defects, or modulating multiple components of related pathways, may lead to enhanced therapeutic outcomes nih.govresearchgate.netfrontiersin.org.

Investigation of Proteostasis Regulation Mechanisms

This compound's ability to correct the F508del-CFTR trafficking defect is linked to its influence on proteostasis, the cellular network responsible for maintaining protein homeostasis. Research indicates that this compound triggers correction by regulating the activity of the UPR activator IRE-1 via modulation of its ribosylation by PARP-16 researchgate.netnih.gov. This establishes a novel site and mechanism of action for this compound within the proteostasis network researchgate.netnih.govacs.org.

Further investigation into how this compound modulates PARP activity and its downstream effects on the UPR and other proteostasis components is crucial for a comprehensive understanding of its therapeutic potential acs.orgnih.gov. This research can also shed light on the broader mechanisms of proteostasis regulation and how they can be targeted for therapeutic benefit in diseases like CF nih.govresearchgate.netelifesciences.orgacs.orgopen.ac.uk.

Expanding the Scope of Bioactive Marine Natural Products Research

This compound's discovery from the marine sponge Stylissa carteri highlights the potential of marine organisms as a source of novel bioactive compounds researchgate.netmdpi.com. The success in identifying this compound as a CFTR corrector underscores the importance of continued exploration of marine natural products for therapeutic discovery researchgate.netmdpi.comnih.gov.

Expanding the scope of research in this area involves developing effective discovery paradigms that integrate compound isolation, structure elucidation, molecular target identification, and biological activity screening researchgate.net. Overcoming challenges related to the limited supply of marine natural products and developing scalable synthesis methods are also critical for advancing promising compounds like this compound towards clinical development nih.gov.

Q & A

Basic Research Questions

Q. How do I formulate a focused research question on Latonduine A’s biological mechanisms?

- Methodological Approach : Use the FINERMAPS framework to ensure feasibility, novelty, ethics, relevance, manageability, appropriateness, precision, and specificity . For example:

- Feasibility: Assess access to this compound samples and analytical tools (e.g., High-Performance Liquid Chromatography).

- Relevance: Align the question with gaps in literature, such as its efficacy against resistant cancer cell lines.

- Precision: Specify variables (e.g., "How does this compound inhibit EGFR kinase activity in in vitro models at nanomolar concentrations?").

Q. What experimental design principles ensure validity in preliminary this compound studies?

- Key Steps :

Controls : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay systems .

Replication : Triplicate experiments to account for biological variability.

Blinding : Use blinded analysis to reduce bias in data interpretation .

- Example Design :

| Variable | Purpose | Method |

|---|---|---|

| Dose-response | Determine IC₅₀ | Cell viability assay (MTT) |

| Selectivity | Compare kinase targets | Kinase profiling panel |

Q. How should researchers conduct a systematic literature review on this compound?

- Strategy :

- Use databases (PubMed, Scopus) with keywords: "this compound AND (kinase inhibitor OR antitumor)".

- Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).

- Map contradictions (e.g., conflicting IC₅₀ values across studies) for further investigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in existing data on this compound’s pharmacokinetics?

- Methods :

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., bioavailability differences between animal models) .

- Replication Studies : Repeat key experiments under standardized conditions (e.g., pH, temperature) .

- Sensitivity Analysis : Test whether variations in assay protocols (e.g., incubation time) impact outcomes .

Q. What interdisciplinary approaches enhance understanding of this compound’s polypharmacology?

- Integration Techniques :

- Computational Modeling : Molecular docking to predict off-target interactions .

- Omics Integration : Combine proteomics (target identification) with metabolomics (pathway analysis) .

- Example Workflow :

Validate primary targets via CRISPR-Cas9 knockout.

Corrogate transcriptomic changes using RNA-seq .

Q. How should complex datasets from this compound studies be analyzed and reported?

- Best Practices :

- Statistical Rigor : Use ANOVA for multi-group comparisons; correct for multiple testing (e.g., Bonferroni) .

- Data Transparency : Include raw data in appendices and processed data in figures (e.g., dose-response curves) .

- Uncertainty Reporting : Quantify instrument error (e.g., ±SEM in spectrophotometry) and methodological limitations .

Data Management and Reporting

Q. What are the best practices for documenting this compound research data?

- Guidelines :

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Use structured formats (e.g., .csv for numerical data, .mnova for NMR spectra) .

- Metadata Example:

| Field | Description |

|---|---|

| Sample ID | LAT-A-2025-001 |

| Purity | 98.5% (HPLC) |

| Storage | -80°C, argon atmosphere |

Ethical and Methodological Considerations

Q. How can researchers ensure reproducibility in this compound studies?

- Actionable Steps :

Publish detailed protocols (e.g., synthesis steps, cell culture conditions) .

Share reagents via public repositories (e.g., Addgene for plasmids).

Adopt open-source analysis tools (e.g., ImageJ for microscopy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.